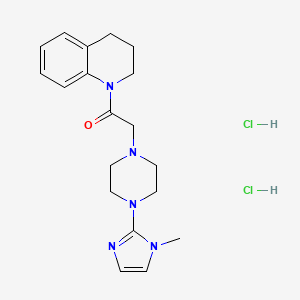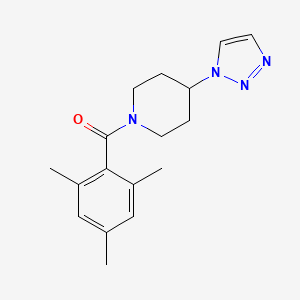
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Formation of the acrylamide moiety: The acrylamide moiety can be synthesized by reacting an appropriate amine with an acrylate ester or acryl chloride under mild conditions.
Coupling of the thiophene ring: The thiophene ring can be coupled to the oxadiazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, leading to changes in receptor conformation and signaling pathways.
DNA Intercalation: The planar structure of the oxadiazole and thiophene rings allows this compound to intercalate into DNA, disrupting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
(E)-N-(5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
(E)-N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties, reactivity, and biological activity
特性
IUPAC Name |
(E)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-6-2-1-5-11(12)14-18-19-15(21-14)17-13(20)8-7-10-4-3-9-22-10/h1-9H,(H,17,19,20)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABTXDJEORVFBP-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)





![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)
![6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2385337.png)
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)


